Cas no 2138266-39-2 (rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid)

Technical Introduction: rac-(2R,3S)-1-{(9H-Fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid is a chiral piperidine derivative featuring an Fmoc-protected amine group and a carboxylic acid functionality. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its stereochemical complexity and the orthogonal protection offered by the Fmoc group, which facilitates selective deprotection under mild basic conditions. The methyl substitution at the 3-position enhances steric and electronic modulation, making it useful for structure-activity relationship studies. Its high purity and well-defined stereochemistry ensure reproducibility in research applications, particularly in the development of bioactive molecules and asymmetric synthesis.
rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid structure
2138266-39-2 structure
Product Name:rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid
CAS No:2138266-39-2
MF:C22H23NO4
MW:365.42232632637
CID:5897528
PubChem ID:165469933
Update Time:2025-10-31

rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid
    • 2138266-39-2
    • EN300-1073153
    • rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid
    • Inchi: 1S/C22H23NO4/c1-14-7-6-12-23(20(14)21(24)25)22(26)27-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19-20H,6-7,12-13H2,1H3,(H,24,25)/t14-,20+/m1/s1
    • InChI Key: VZPZQVSVCCZVHC-VLIAUNLRSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCC[C@@H](C)[C@H]1C(=O)O)=O

Computed Properties

  • Exact Mass: 365.16270821g/mol
  • Monoisotopic Mass: 365.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 66.8Ų

rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid
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rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid Related Literature

Additional information on rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid

Professional Introduction to Rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic Acid (CAS No. 2138266-39-2)

Rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid, identified by its CAS number 2138266-39-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their structural complexity and potential therapeutic applications. The unique arrangement of functional groups in its molecular structure makes it a subject of intense research, particularly in the development of novel drug candidates.

The molecular framework of Rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid incorporates a piperidine ring, which is a common pharmacophore in many bioactive molecules. The presence of a fluorenylmethoxycarbonyl (Fmoc) group at the 1-position and a carboxylic acid group at the 2-position adds to its structural diversity. This configuration not only enhances its solubility and stability but also facilitates its incorporation into more complex molecular architectures.

In recent years, there has been a surge in research focused on developing molecules that can modulate biological pathways associated with neurological disorders. The piperidine scaffold, in particular, has been extensively studied for its role in enhancing binding affinity to various neurotransmitter receptors. The specific stereochemistry of Rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid, with its (2R,3S) configuration, is crucial as it influences the compound's interaction with biological targets.

One of the most compelling aspects of this compound is its potential application in the treatment of central nervous system (CNS) disorders. The fluorenylmethoxycarbonyl group not only serves as a protecting group in peptide synthesis but also contributes to the overall lipophilicity of the molecule, which is essential for crossing the blood-brain barrier. This characteristic makes it an attractive candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of chiral piperidine derivatives in medicinal chemistry. The enantiomeric purity of Rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid is critical, as even small deviations in stereochemistry can lead to significant differences in biological activity. Researchers have employed advanced synthetic techniques to achieve high enantiomeric excess, ensuring that the compound's therapeutic potential is fully realized.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of chiral auxiliaries and catalysts has been instrumental in achieving the desired stereoselectivity. These synthetic strategies not only highlight the advancements in organic chemistry but also underscore the importance of innovative methodologies in drug development.

In addition to its potential in CNS disorders, Rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid has shown promise in other therapeutic areas. Its structural features make it a versatile building block for more complex molecules, which can be tailored to target specific biological pathways. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.

The role of computational chemistry and molecular modeling has been pivotal in understanding the interactions between this compound and biological targets. These tools have enabled researchers to predict binding affinities and identify potential lead compounds with enhanced efficacy. By leveraging these technologies, scientists can accelerate the drug discovery process and bring novel therapeutics to market more efficiently.

As research continues to evolve, new applications for Rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid are likely to emerge. The combination of its unique structural features and biological activity makes it a valuable asset in the pharmaceutical industry. Future studies may explore its potential in treating other diseases or as a precursor for next-generation drug candidates.

The development of innovative synthetic routes and the optimization of existing methodologies will continue to drive advancements in this field. By refining production techniques and improving yields, researchers can make significant strides toward translating laboratory discoveries into clinical applications. The continued exploration of compounds like Rac-(2R,3S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-methylpiperidine-2-carboxylic acid will undoubtedly contribute to the advancement of medicine and improve patient outcomes worldwide.

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